N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Descriptors

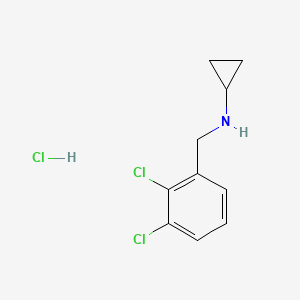

The compound N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride is systematically named according to IUPAC rules as N-[(2,3-dichlorophenyl)methyl]cyclopropanamine hydrochloride . This nomenclature reflects its core structure:

- Cyclopropanamine : A three-membered cyclopropane ring with an amine group (-NH2) bonded to one carbon.

- 2,3-Dichlorophenylmethyl : A benzyl group substituted with chlorine atoms at the 2- and 3-positions of the aromatic ring, connected via a methylene bridge (-CH2-) to the amine.

- Hydrochloride : The amine forms a salt with hydrochloric acid, resulting in a quaternary ammonium chloride.

The structural descriptors emphasize the spatial arrangement of substituents. The cyclopropane ring imposes significant angle strain (60° bond angles), while the dichlorobenzyl group introduces steric and electronic effects due to its planar aromatic system and electron-withdrawing chlorine atoms.

CAS Registry Number and Alternative Nomenclature

The CAS Registry Number for this compound is 1260763-07-2 . Alternative names and synonyms include:

- N-(2,3-Dichlorobenzyl)cyclopropanamine hydrochloride

- N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine hydrochloride

- Cyclopropyl-(2,3-dichloro-benzyl)-amine hydrochloride.

These variants highlight the compound’s functional groups and substitution pattern. The term “hydrochloride” specifies the salt form, critical for distinguishing it from the free base.

Molecular Formula and Weight Analysis

The molecular formula is C10H12Cl3N , with a molecular weight of 252.6 g/mol . The composition breaks down as follows:

| Component | Quantity | Atomic Contribution |

|---|---|---|

| Carbon | 10 atoms | 12.01 × 10 = 120.10 |

| Hydrogen | 12 atoms | 1.008 × 12 = 12.10 |

| Chlorine | 3 atoms | 35.45 × 3 = 106.35 |

| Nitrogen | 1 atom | 14.01 × 1 = 14.01 |

| Total | — | 252.56 g/mol |

The slight discrepancy between calculated (252.56 g/mol) and reported (252.6 g/mol) weights arises from rounding atomic masses. The high chlorine content (42.2% by mass) underscores its polarizability and potential for halogen bonding.

Stereochemical Considerations in Cyclopropane-Amine Systems

Cyclopropane rings introduce unique stereochemical constraints due to their rigid, planar geometry. In This compound , the amine and dichlorobenzyl groups occupy adjacent positions on the cyclopropane ring, creating two potential stereoisomers:

- Cis isomer : Amine and dichlorobenzyl groups on the same face.

- Trans isomer : Groups on opposite faces.

However, synthetic routes for such compounds often proceed via concerted cyclopropanation mechanisms , which retain alkene stereochemistry in the product. For example, using carbene intermediates or transition-metal catalysts can lead to specific diastereomers depending on the reaction’s stereochemical pathway. In this compound, the lack of explicit stereochemical designation in its registry data suggests it is either a racemic mixture or the stereochemistry is not yet characterized.

The cyclopropane ring’s strain (∼27 kcal/mol) further influences conformational stability, potentially favoring twisted or puckered geometries that minimize torsional stress. These factors are critical for understanding the compound’s reactivity in synthesis and its interactions in biological systems.

Properties

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8;/h1-3,8,13H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGVXVWMSBMJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C(=CC=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978133 | |

| Record name | N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625437-42-5 | |

| Record name | N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C10H11Cl2N·HCl

- Molecular Weight : 232.56 g/mol

- Hazard Classification :

The biological activity of this compound is influenced by its structural characteristics. The cyclopropanamine moiety is known to interact with various biological targets, including receptors and enzymes, which can lead to diverse pharmacological effects.

- Antimalarial Activity : Recent studies have explored cyclopropyl carboxamides that target mitochondrial proteins in Plasmodium falciparum. These compounds exhibit potent activity against the asexual stage of the parasite, with EC50 values as low as 40 nM, while showing minimal cytotoxicity to human cells . This suggests potential for this compound as an antimalarial agent.

- Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit kinase activity, which is crucial in various disease states including cancer. The structure-activity relationship studies indicate that modifications to the cyclopropyl group significantly affect potency and selectivity against different kinases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Modifications on the benzyl group and the cyclopropyl ring can lead to significant changes in biological activity. For instance, replacing the dichloro substituents with other halogens or functional groups often results in decreased potency .

- Ring Size Variations : Alterations in ring size from cyclopropyl to larger cyclic structures such as cyclobutyl or cyclopentyl have shown a marked reduction in activity, emphasizing the importance of the cyclopropane configuration for maintaining efficacy .

Antimalarial Efficacy

A study conducted on a series of cyclopropyl carboxamides demonstrated their efficacy against P. falciparum through both in vitro assays and in vivo models. The compound WJM280 was identified as a frontrunner with high potency and low toxicity .

| Compound | EC50 (nM) | Cytotoxicity | Target |

|---|---|---|---|

| WJM280 | 40 | Low | Cytochrome b |

| Control | >1000 | High | Non-specific |

Kinase Inhibition Studies

In another study focused on kinase inhibitors, a related compound exhibited IC50 values in the low nanomolar range against specific kinases involved in cancer progression. This highlights the potential therapeutic applications of this compound in oncology .

Scientific Research Applications

Pharmaceutical Applications

N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride has been identified as a significant intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a role in the preparation of ticagrelor, an antiplatelet medication used to reduce the risk of thrombotic cardiovascular events such as heart attacks and strokes. Ticagrelor acts as a reversible antagonist of the P2Y12 receptor, inhibiting platelet aggregation effectively .

Case Study: Ticagrelor Synthesis

- Compound : this compound

- Use : Intermediate for ticagrelor synthesis

- Mechanism : P2Y12 receptor antagonism

- Clinical Application : Treatment of acute coronary syndrome and prevention of thrombotic events

Synthesis Techniques

The synthesis of this compound involves various organic reactions that enhance its yield and purity. The compound can be synthesized through cyclopropanation reactions that utilize environmentally friendly reagents. Recent advancements in synthetic methodologies have focused on optimizing the reaction conditions to improve the efficiency and scalability of its production .

Synthesis Process Overview

| Step | Description |

|---|---|

| 1 | Cyclopropanation of appropriate alkenes using dichlorobenzyl derivatives |

| 2 | Isolation of the hydrochloride salt form for enhanced stability |

| 3 | Characterization using techniques like X-ray diffraction to confirm crystallinity |

Research indicates that this compound exhibits significant biological activity beyond its role as a ticagrelor precursor. Studies have explored its potential as an inhibitor for various enzymes, including lysine-specific demethylase (LSD1), which is implicated in cancer progression and other diseases .

- Enzyme Inhibition : Modulation of LSD1 activity

- Potential Uses : Cancer therapy and treatment of diseases related to epigenetic regulation

Future Directions in Research

The ongoing exploration of this compound's properties may lead to new therapeutic applications. Researchers are investigating its efficacy against drug-resistant strains in diseases like malaria and its potential as a scaffold for developing novel therapeutic agents targeting various biological pathways .

Research Opportunities

- Investigating anti-malarial properties against Plasmodium falciparum

- Developing derivatives with enhanced selectivity and potency against specific targets

- Exploring its role in combination therapies for improved clinical outcomes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride (CAS 909702-86-9)

- Molecular Formula : C₁₂H₁₈ClN

- Molecular Weight : 211.73

- Key Differences : Replaces chlorine atoms with methyl groups at the 2,3-positions of the benzyl ring.

- Implications : Methyl groups are electron-donating, reducing electrophilicity compared to the dichloro analog. This may decrease binding to targets requiring halogen interactions (e.g., hydrophobic pockets or halogen bonds) .

N-(2,6-Dichlorobenzyl)-1-(pyrrolidin-2-yl)methanamine Hydrochloride (CAS 1261233-70-8)

- Molecular Formula : C₁₂H₁₅Cl₂N₂·HCl

- Key Differences : Incorporates a pyrrolidine ring instead of cyclopropane and features 2,6-dichloro substitution.

- The 2,6-dichloro substitution pattern may sterically hinder interactions compared to 2,3-dichloro .

Cyclobenzaprine Hydrochloride (CAS 6202-23-9)

- Molecular Formula : C₂₀H₂₁N·HCl

- Molecular Weight : 311.85

- Key Differences : Contains a dibenzocycloheptene ring system instead of a cyclopropane.

- Implications: The extended aromatic system enhances lipophilicity, favoring muscle relaxant activity via serotonin and norepinephrine reuptake inhibition. The cyclopropane in the target compound may confer rigidity, limiting off-target effects .

Physicochemical Properties

| Compound | Molecular Weight | Cl Substituents | Amine Type | Storage Conditions |

|---|---|---|---|---|

| N-(2,3-Dichlorobenzyl)cyclopropanamine HCl | ~240 (estimated) | 2,3-dichloro | Primary amine | Likely dark, inert atmosphere* |

| N-(2,3-Dimethylbenzyl)cyclopropanamine HCl | 211.73 | 2,3-dimethyl | Primary amine | Dark, inert atmosphere, room temp |

| N-(2,6-Dichlorobenzyl)pyrrolidine HCl | ~280 (estimated) | 2,6-dichloro | Secondary amine | Not specified |

| Cyclobenzaprine HCl | 311.85 | None | Tertiary amine | Standard pharmaceutical storage |

*Inferred from analogs in .

Preparation Methods

Cyclopropanation of 2,3-Dichlorobenzyl-Substituted Precursors

Method A: Carbenoid-mediated cyclopropanation

- Starting Material: 2,3-dichlorobenzyl derivatives, such as 2,3-dichlorobenzyl alkenes or halides.

- Procedure:

- Generate a carbene or carbenoid species, typically using diazo compounds or Simmons–Smith reagents.

- React with an appropriate alkene precursor to form the cyclopropane ring.

- Research Data:

Method B: Cyclopropanation via diazomethane or sulfoxonium ylides

Functionalization of the Cyclopropane Core

Conversion to the Hydrochloride Salt

- The free amine is reacted with hydrochloric acid in methanol or water at controlled temperatures (around 25°C) to produce the hydrochloride salt.

- Typical yields are around 76%, with purification via filtration and washing.

Detailed Reaction Schemes and Data Tables

| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,3-Dichlorobenzyl derivatives | Carbenoid reagents (e.g., methylsulfoxonium iodide, sodium hydride) | DMSO, room temperature | Cyclopropane derivative | ~80% | Asymmetric cyclopropanation possible |

| 2 | Cyclopropane derivative | Hydrazine or hydrazide reagents | Heating with SOCI₂ or thionyl chloride | Hydrazide intermediate | ~85% | Conversion of carboxylic acid to hydrazide |

| 3 | Hydrazide | HCl in methanol/water | 25°C, 2 hours | N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride | 76% | Crystallization and purification |

Research Findings and Optimization Notes

- Safety and Cost Considerations: Use of diazomethane and azides is hazardous; alternative safer reagents like sulfoxonium ylides are preferred.

- Chiral Synthesis: Enantioselective cyclopropanation employs chiral catalysts like oxazaborolidines, enabling stereocontrol crucial for pharmacological activity.

- Industrial Viability: Process improvements focus on minimizing hazardous reagents and streamlining purification, as detailed in patent EP2644590A1.

Summary of Synthesis Pathway

- Preparation of the cyclopropane core: via carbene or carbenoid-mediated cyclopropanation of suitable precursors bearing the 2,3-dichlorobenzyl group.

- Functionalization: converting the cyclopropane carboxylate to hydrazide or amine intermediates.

- Amine formation: via reduction or substitution reactions.

- Salt formation: reaction with hydrochloric acid to yield the hydrochloride salt.

Q & A

Basic: What synthetic routes are optimal for preparing N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution of 2,3-dichlorobenzyl chloride (CAS 3290-01-5) with cyclopropanamine, followed by hydrochloric acid salt formation. Key steps include:

- Step 1: React 2,3-dichlorobenzyl chloride (precursor) with cyclopropanamine in a polar aprotic solvent (e.g., DMF) under reflux.

- Step 2: Monitor reaction completion via TLC or HPLC.

- Step 3: Isolate the free base and treat with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Critical Parameters: - Purity of benzyl chloride (≥95%) to avoid side products.

- Catalyst selection (e.g., Pt-based catalysts for hydrogenation steps in related compounds) .

Basic: How can the molecular structure of this compound be validated?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR: and NMR to confirm cyclopropane ring protons (δ ~0.5–1.5 ppm) and benzyl aromatic protons (δ ~7.0–7.5 ppm).

- Mass Spectrometry (MS): ESI-MS to verify molecular ion peaks at m/z 211.73 (free base) and 248.18 (hydrochloride) .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, particularly if chiral centers exist .

Advanced: How do steric and electronic effects of the 2,3-dichloro substituent influence the compound’s reactivity?

Methodological Answer:

The 2,3-dichloro groups:

- Steric Effects: Hinder nucleophilic attack at the benzyl position, requiring elevated reaction temperatures for substitutions .

- Electronic Effects: Electron-withdrawing Cl atoms increase electrophilicity of the benzyl carbon, enhancing reactivity with amines.

Experimental Validation: - Compare reaction kinetics with analogs (e.g., 2,3-dimethylbenzyl derivatives) via UV-Vis or stopped-flow techniques .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Purity Issues: Impurities (e.g., unreacted benzyl chloride) can skew bioassay results. Validate purity via HPLC (≥98%) and elemental analysis .

- Solubility Variability: Use standardized solvents (e.g., DMSO) with concentration controls in pharmacological assays.

- Receptor Specificity: Perform competitive binding assays to differentiate off-target effects (e.g., ion channel modulation vs. enzyme inhibition) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-protected vials.

- Humidity: Use desiccants to prevent hydrolysis of the hydrochloride salt.

- Stability Data: Thermogravimetric analysis (TGA) shows decomposition above 200°C, but long-term storage studies recommend ≤6 months at –20°C .

Advanced: What analytical strategies distinguish isomeric impurities in this compound?

Methodological Answer:

- Chiral HPLC: Use a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers if cyclopropane stereochemistry is ambiguous .

- 2D NMR (NOESY): Identify spatial proximity of protons to confirm substituent positions (e.g., para vs. ortho dichloro isomers) .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculation: Use ChemAxon or Molinspiration to estimate hydrophobicity (predicted LogP ~2.1 for the free base).

- pKa Prediction: ADMET Predictor or SPARC tools suggest a basic pKa ~9.5 for the cyclopropanamine nitrogen .

Advanced: How does the hydrochloride salt form impact solubility and bioavailability?

Methodological Answer:

- Solubility: The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water) compared to the free base.

- Bioavailability: Conduct pharmacokinetic studies in rodent models with IV and oral administration to compare AUC and .

- Salt Disproportionation Risk: Monitor pH in biological buffers (e.g., PBS) to prevent conversion to the free base .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.